molecular formula C22H49NO4S B097149 Trimethyl(octadecyl)ammonium methyl sulphate CAS No. 18684-11-2

Trimethyl(octadecyl)ammonium methyl sulphate

Cat. No.: B097149
CAS No.: 18684-11-2
M. Wt: 423.7 g/mol
InChI Key: WYTNTFGZBBTWNR-UHFFFAOYSA-M
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Description

Trimethyl(octadecyl)ammonium methyl sulphate, also known as stearyltrimethylammonium methosulfate, is a quaternary ammonium compound. It is commonly used as a cationic surfactant due to its ability to reduce surface tension and form micelles in aqueous solutions. This compound is widely utilized in various industries, including cosmetics, pharmaceuticals, and textiles, for its emulsifying, conditioning, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trimethyl(octadecyl)ammonium methyl sulphate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation and dried to obtain a stable, solid form .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(octadecyl)ammonium methyl sulphate primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trimethyl(octadecyl)ammonium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the extraction and purification of nucleic acids due to its ability to form stable complexes with DNA and RNA.

    Medicine: It is used in the formulation of topical antiseptics and disinfectants for its antimicrobial properties.

    Industry: In the cosmetics industry, it is used as a conditioning agent in hair care products. .

Mechanism of Action

The mechanism of action of trimethyl(octadecyl)ammonium methyl sulphate involves its interaction with cell membranes. As a cationic surfactant, it can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial activity is primarily due to the compound’s ability to bind to negatively charged components of the cell membrane, causing structural damage and leakage of cellular contents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(octadecyl)ammonium methyl sulphate is unique due to its specific combination of a long alkyl chain and a methyl sulphate counterion. This combination provides it with superior emulsifying and conditioning properties compared to other cationic surfactants. Additionally, its antimicrobial activity makes it particularly valuable in applications requiring both surfactant and antimicrobial properties .

Biological Activity

Trimethyl(octadecyl)ammonium methyl sulphate (TOMMS) is a quaternary ammonium compound recognized for its diverse biological activities, particularly in antimicrobial applications and as a surfactant. This article provides an in-depth overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₈H₃₉NOS
  • Molecular Weight : 329.5 g/mol
  • CAS Number : 18684-11-2

TOMMS is characterized by a long hydrophobic alkyl chain (octadecyl) and a positively charged quaternary nitrogen atom, which contributes to its surfactant properties and biological activity.

TOMMS exhibits its biological activity primarily through its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The mechanism involves:

  • Membrane Disruption : The hydrophobic tail of TOMMS penetrates the lipid bilayer of microbial membranes, causing structural damage and leakage of intracellular components .
  • Binding to Negatively Charged Components : The positively charged ammonium groups interact with negatively charged components of the cell membrane, enhancing its antimicrobial efficacy .

Antimicrobial Activity

TOMMS has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is influenced by several factors:

  • Concentration : Higher concentrations of TOMMS increase its antimicrobial activity due to more extensive membrane disruption.
  • Target Organisms : Studies indicate that TOMMS is particularly effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Comparative Antimicrobial Efficacy

OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.3 mg/mL

Applications in Research and Industry

TOMMS is utilized in various fields due to its biological activity:

  • Pharmaceuticals : It is employed in formulations for topical antiseptics and disinfectants due to its antimicrobial properties .
  • Cosmetics : Used as a conditioning agent in hair care products, TOMMS enhances product performance by reducing surface tension and improving emulsification.
  • Biotechnology : It aids in the extraction and purification of nucleic acids, forming stable complexes with DNA and RNA.

Study on Antimicrobial Efficacy

A study investigated the antimicrobial effects of TOMMS on Staphylococcus aureus and Escherichia coli. Results showed that TOMMS effectively reduced bacterial counts by over 99% at concentrations above 0.5 mg/mL within 30 minutes of exposure. The study concluded that TOMMS could serve as a potent antimicrobial agent in clinical settings .

Application in Drug Delivery Systems

Research has explored the use of TOMMS in drug delivery systems, particularly for hydrophobic drugs. Its surfactant properties facilitate the encapsulation of these drugs, enhancing their solubility and bioavailability. In vitro studies demonstrated improved cellular uptake when drugs were formulated with TOMMS compared to conventional carriers .

Properties

IUPAC Name

methyl sulfate;trimethyl(octadecyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46N.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;1-5-6(2,3)4/h5-21H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTNTFGZBBTWNR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H49NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15461-40-2 (Parent), 75-93-4 (Parent)
Record name 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90885065
Record name 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
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Molecular Weight

423.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18684-11-2
Record name 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
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Record name 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
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Record name 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
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Record name Trimethyl(octadecyl)ammonium methyl sulphate
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Record name STEARTRIMONIUM METHOSULFATE
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